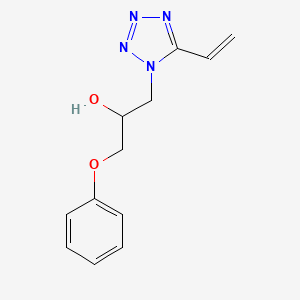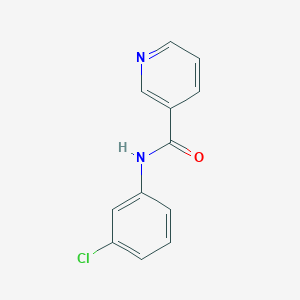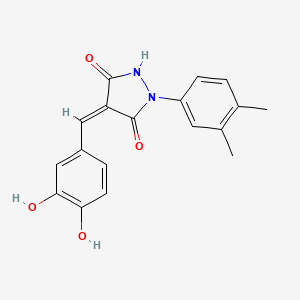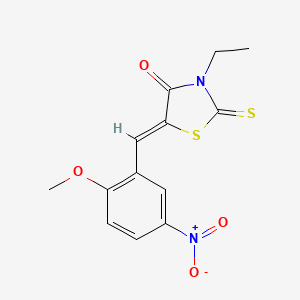
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol
Overview
Description
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol (PVTP) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. PVTP is a tetrazole-containing compound that has been synthesized through a multi-step process, and its properties have been extensively studied to determine its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. This compound has been found to bind to the cell wall of bacteria and fungi, leading to the disruption of cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of bacterial and fungal cell wall synthesis, the disruption of cell membrane integrity, and the induction of oxidative stress. These effects have been found to be dose-dependent and are influenced by various factors such as pH, temperature, and bacterial or fungal strain.
Advantages and Limitations for Lab Experiments
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol has several advantages for use in laboratory experiments, including its potent antibacterial and antifungal activity, its relatively low toxicity, and its stability under various conditions. However, this compound also has some limitations, including its high cost of synthesis, its limited solubility in water, and its potential to exhibit cytotoxicity at high concentrations.
Future Directions
There are several potential future directions for research on 1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol. One potential direction is the development of new antibiotics and antifungal agents based on the structure of this compound. Another potential direction is the investigation of the potential use of this compound in the treatment of various bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity and side effects.
Scientific Research Applications
1-phenoxy-3-(5-vinyl-1H-tetrazol-1-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics. This compound has also been found to exhibit antifungal activity against various fungal strains, making it a potential candidate for the development of new antifungal agents.
properties
IUPAC Name |
1-(5-ethenyltetrazol-1-yl)-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-12-13-14-15-16(12)8-10(17)9-18-11-6-4-3-5-7-11/h2-7,10,17H,1,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQPVRYJOAPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NN=NN1CC(COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3869545.png)

![N-cyclopropyl-N-{[1-(3-phenoxypropyl)-1,2,5,6-tetrahydropyridin-3-yl]methyl}acetamide](/img/structure/B3869557.png)
![4-(2-{[(2-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3869561.png)

![ethyl 7-(4-methoxyphenyl)-5-methyl-2-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869588.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-methylpiperidine](/img/structure/B3869590.png)

![(2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3869599.png)
![phenyl(2-pyridinyl)methanone O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B3869606.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3869611.png)

![isopropyl methyl[(2-oxo-1-pyrrolidinyl)methyl]phosphinate](/img/structure/B3869626.png)
